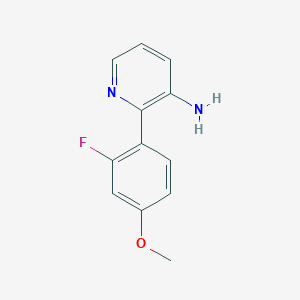

2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-16-8-4-5-9(10(13)7-8)12-11(14)3-2-6-15-12/h2-7H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWBSGVEXVDBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=CC=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination and Amination via Yamada-Curtius Rearrangement

One efficient method for preparing fluorinated aminopyridines, closely related to 2-(2-fluoro-4-methoxyphenyl)pyridin-3-amine, is through the Yamada-Curtius rearrangement. This approach has been successfully applied to synthesize fluorine-18 labeled aminoheterocycles, demonstrating good radiochemical yield and high specific activity, which is relevant for PET imaging agents but also adaptable for non-radioactive synthesis.

- Starting Material: Methyl 3-nitroisonicotinate or related nitro-substituted pyridine esters.

- Fluorination: Nucleophilic substitution of the nitro group by fluorine-18 or non-radioactive fluoride sources (e.g., CsF).

- Hydrolysis: Conversion of the ester to the corresponding acid.

- Yamada-Curtius Rearrangement: Treatment of the acid intermediate with diphenylphosphoryl azide (DPPA) in the presence of triethylamine at elevated temperatures (~130°C) to form the amine.

- Moderate overall yields (5–15% radiochemical yield in radiolabeling context).

- High purity (>98%) and specific activity in radiolabeling.

- The method is robust, scalable, and amenable to automation.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Fluorination | [^18F]KF/K 222, K2CO3, acetonitrile, 80°C, 15 min | Fluorine incorporation at meta position |

| Hydrolysis | NaOH (0.25 N), 100°C, 10 min | Ester to acid conversion |

| Yamada-Curtius Rearrangement | DPPA in DMSO, 130°C, 10 min, triethylamine | Conversion to amino group |

| Purification | HPLC semipreparative column | >98% purity |

This method, while developed for radiolabeled compounds, provides a blueprint for synthesizing this compound analogs by substituting fluorine sources and adjusting reaction scales.

Metal-Free Formal [4+2] Defluorocycloaddition for Meta-Fluoroalkylated Pyridin-4-amines

A novel metal-free synthetic route involves a formal [4+2] defluorocycloaddition reaction between perfluoroalkyl alkynes and benzylamines. This method enables the construction of meta-fluoroalkylated pyridin-4-amines, structurally related to the target compound, with good functional group tolerance.

- The reaction proceeds under mild, metal-free conditions.

- It involves sequential hydroamination, defluorination, electrocyclization, aromatization, and amination steps.

- This method allows selective defluorofunctionalization, crucial for introducing fluorine at the meta position on pyridines.

While this method is more general for meta-fluoroalkylated pyridin-4-amines, it can be adapted for synthesizing this compound by using appropriate perfluoroalkyl alkynes and amines.

General Synthetic Routes and Functional Group Transformations

Additional synthetic strategies involve:

- Condensation and Cyclization: Using substituted pyridin-2-amines and pyridine-2-carbaldehydes in methanol with p-toluenesulfonic acid and isocyanides to form imidazo[1,2-a]pyridin-3-amine frameworks, which can be further functionalized.

- Halogenation and Subsequent Amination: Bromination using NBS (N-bromosuccinimide) followed by palladium-catalyzed amination.

- Reduction and Hydroboration: Conversion of amides or acids to amines via borane reagents.

These methods provide versatility in modifying the pyridine ring and introducing fluorine and amino substituents at desired positions, including the 2- and 3-positions relevant to the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Yamada-Curtius Rearrangement | DPPA, triethylamine, heat (130°C), fluorination, hydrolysis | Good yield and purity, scalable, automated | Moderate yield in radiolabeling context |

| Metal-Free [4+2] Defluorocycloaddition | Perfluoroalkyl alkynes, benzylamines, no metal catalyst | Mild, selective meta-fluorination | Specialized substrates required |

| Pd-Catalyzed Cross-Coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene, heat | High selectivity, broad substrate scope | Requires expensive catalysts |

| Condensation and Cyclization | Pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, isocyanides | Versatile scaffold synthesis | Multi-step, requires purification |

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: DMF, toluene, and other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

Pharmaceutical Potential:

Research indicates that 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine exhibits promising biological activities. Compounds with similar structures have been investigated for their effects on various biological targets, including:

- Anticancer Activity: Studies have shown that derivatives of pyridine compounds can inhibit specific cancer cell lines by targeting cyclin-dependent kinases (CDKs). For instance, related compounds have demonstrated IC50 values as low as 0.16 µM against CDK9, indicating potential for therapeutic use in oncology.

- Antimicrobial Properties: The compound may possess antimicrobial properties that warrant further exploration. Its structural features suggest possible interactions with bacterial enzymes or receptors.

Chemical Research Applications

Building Block in Synthesis:

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, enabling the development of new compounds with enhanced properties.

Industrial Applications

Specialty Chemicals:

The compound can be utilized in the production of specialty chemicals and materials due to its unique electronic properties imparted by the fluorine and methoxy groups. This includes applications in developing advanced polymers and catalysts.

Case Studies

-

Anticancer Research:

A recent study investigated the efficacy of pyridine derivatives against breast cancer cell lines (MCF7) and colorectal cancer (HCT116). The results indicated that certain derivatives exhibited significant anti-proliferative effects correlated with their ability to inhibit CDK activity. -

Antimicrobial Activity:

Another study focused on evaluating the antimicrobial properties of various pyridine derivatives, including this compound. Preliminary results suggested promising activity against several bacterial strains, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence the compound’s pharmacokinetic properties, such as absorption and distribution .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Substituent Effects on Pyridine/Phenyl Rings

- 4-Fluoro-3-methoxypyridin-2-amine (CAS 1561781-82-5): A positional isomer with the amine at position 2 instead of 3.

- N-Phenylimidazo[1,2-a]pyridin-3-amine derivatives : Compounds like 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine (5a) feature fused imidazo rings, enhancing planarity and π-π stacking interactions. Their methylsulfonyl groups (electron-withdrawing) contrast with the target compound’s methoxy group (electron-donating), influencing solubility and COX-2 selectivity .

Table 1: Substituent and Physicochemical Comparisons

Positional Isomerism and Electronic Effects

- The 2-fluoro-4-methoxy substitution on the phenyl ring (target compound) contrasts with 3-fluoro-4-methoxy isomers (e.g., (4-fluoro-3-methoxyphenyl)methylamine, CAS 1025230-61-8). Positional changes alter steric and electronic profiles, impacting interactions with enzymes like CYP51 or COX-2 .

Biological Activity

2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine is a novel compound with a unique chemical structure that includes a pyridine ring and a fluorinated aromatic moiety. Its potential as a pharmaceutical agent has garnered attention due to its promising biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

- Pyridine ring : Contributes to its basicity and ability to form coordination complexes.

- Fluoro and methoxy substituents : Enhance solubility and reactivity, influencing its biological interactions.

The structural uniqueness of this compound allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, SAR analyses have shown that modifications in the amino groups can enhance inhibitory activity against cancer cell lines. The compound's ability to inhibit tumor growth has been linked to its interaction with specific cellular pathways involved in proliferation and apoptosis.

Antimicrobial Properties

The compound has also demonstrated moderate antimicrobial activity against various bacterial and fungal strains. In comparative studies, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes the findings from various studies:

| Compound | Structural Features | Biological Activity | Comments |

|---|---|---|---|

| This compound | Fluorine and methoxy groups on phenyl ring | Anticancer, antimicrobial | Unique combination enhances potency |

| 2-Fluoropyridin-3-amine | Fluorine on pyridine | Lower toxicity | Lacks methoxy group |

| 4-Methoxyphenylpyridin-3-amine | Methoxy group on phenyl | Varies in reactivity | Lacks fluorine |

| 2-(4-Fluorophenyl)pyridin-3-amine | Fluorine on phenyl | Different electronic properties | Affects biological activity |

The combination of the methoxy and fluorine substituents significantly influences the pharmacological profile of the compound compared to structurally similar compounds.

The mechanism through which this compound exerts its biological effects involves binding to specific receptors or enzymes within cells. Interaction studies have focused on its binding affinity to various biological targets, elucidating pathways that may lead to therapeutic effects. For example, compounds with similar structures have been shown to act as antagonists at certain ion channels, contributing to their analgesic properties .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Cancer Models : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in several cancer cell lines, suggesting potential for further development as an anticancer agent.

- Infection Models : In vivo models showed reduced bacterial load when treated with derivatives of this compound, indicating its effectiveness in combating infections .

Q & A

Q. What are the standard synthetic routes for 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves condensation reactions between fluorinated aryl aldehydes and aminopyridine derivatives. For example, hydrazinopyridine can react with substituted benzaldehydes in ethanol under acidic catalysis (e.g., acetic acid), followed by purification via vacuum filtration and washing with methanol/water . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalyst screening : Lewis acids like ZnCl₂ could improve reaction rates.

- Temperature control : Gradual heating (60–80°C) prevents side reactions.

- Flow reactors : Continuous flow systems (mentioned for analogous compounds) improve efficiency and scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- ¹H/¹³C-NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm) and methoxy group resonance (δ ~3.8–4.0 ppm). Fluorine substitution causes splitting patterns in adjacent protons .

- FTIR : Key peaks include C-F stretching (~1100–1250 cm⁻¹), aromatic C=C (~1500–1600 cm⁻¹), and NH₂ bending (~1600 cm⁻¹) .

- HRMS : Confirm molecular ion ([M+H]⁺) with mass accuracy <5 ppm. For C₁₂H₁₀F₂N₂O, expected m/z = 248.0756 .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are considered acceptable?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is acceptable for biological assays.

- TLC : Monitor reactions using silica plates with dichloromethane/methanol (9:1); Rf ~0.5 for the target compound .

- Melting Point : Sharp melting range (e.g., 175–176°C for analogous compounds) indicates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

Methodological Answer:

- Refinement software : Use SHELXL for iterative refinement, adjusting thermal parameters and occupancy factors. Discrepancies in bond lengths >0.02 Å require re-examination of hydrogen bonding or disorder modeling .

- Validation tools : Check data with PLATON or CCDC Mercury to identify missed symmetry elements or twinning .

- DFT calculations : Compare optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) with experimental structures to validate conformers .

Q. What strategies are employed to enhance the compound’s binding affinity to specific biological targets through systematic structural modifications?

Methodological Answer:

- Bioisosteric replacement : Substitute the methoxy group with ethoxy or trifluoromethoxy to modulate lipophilicity .

- Substituent positioning : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridine ring to enhance π-stacking with receptor pockets .

- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify IC₅₀ values. For example, COX-2 inhibition studies require IC₅₀ <1 µM for therapeutic relevance .

Q. How can researchers address challenges in crystallizing this compound, particularly when dealing with polymorphism or solvent inclusion?

Methodological Answer:

- Solvent screening : Test mixed solvents (e.g., DMSO/water) via vapor diffusion. Slow evaporation at 4°C reduces polymorphism .

- Additive use : Small amounts of hexafluorobenzene can template crystal packing .

- Data collection : Resolve twinning with HKL-3000 or XDS; collect high-resolution data (d ≤ 0.8 Å) to model disorder .

Q. What computational methods are recommended for predicting the compound’s metabolic stability and toxicity?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and hERG inhibition. Key parameters:

- LogP ≤3.5 for optimal permeability.

- Topological polar surface area (TPSA) <80 Ų to avoid efflux .

- Molecular dynamics (MD) : Simulate liver microsome interactions (e.g., GROMACS) to identify vulnerable metabolic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.